L-Fucitol

概要

説明

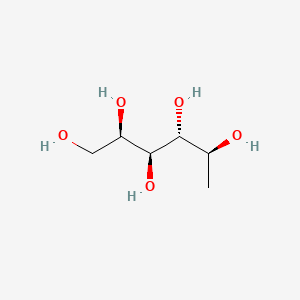

フコースの還元によっても得られます 。フシトールはヘキサン-1,2,3,4,5-ペンタオールであり、6個の炭素鎖に5個の水酸基が結合しています。これは、6個の炭素原子を含む単糖であるヘキソースファミリーに属します .

準備方法

合成経路と反応条件: フシトールは、L-フコースから、水素化ホウ素ナトリウムを還元剤として用いた還元反応によって合成できます。この反応は通常、水溶液中で行われ、生成物は紙クロマトグラフィーによって精製されます .

工業的生産方法: 工業的生産においては、フシトールは、化学合成、酵素合成、海藻などの天然資源からの抽出など、さまざまな経路によって得られます。酵素的アプローチでは、L-フコースとL-フクルロースを相互に変換するフコースイソメラーゼを使用します。この方法は、工業用アプリケーション向けのL-フコースを生産するのに効率的です .

化学反応の分析

Production of L-Fucose from L-Fucitol

This compound can be used in the biotechnological production of L-fucose using a galactose oxidase of the enzyme class EC 1.1.3.9, a peroxidase, and a catalase . The method involves :

-

Providing this compound.

-

Oxidation of this compound using the galactose oxidase, the peroxidase, and the catalase by incubating the resulting mixture under conditions permitting the biocatalytic oxidation of this compound to L-fucose.

-

Optionally isolating the synthesized L-fucose.

Galactose oxidase (EC 1.1.3.9) is a copper-dependent oxidase that can be found as an extracellular, monomeric enzyme secreted by many filamentous fungi . These oxidases catalyze the oxidation of primary alcohols to the corresponding aldehydes while molecular oxygen is reduced to H2O2 .

The biocatalytic recovery of L-fucose from this compound is achieved using a galactose oxidase and, optionally, a peroxidase and/or catalase . These biocatalytic reactions can be carried out completely enzymatically, enzymatically and fermentatively, or exclusively by fermentation . Enzymatic in this context signifies the use of isolated and optionally purified and further modified enzymes . Fermentative in this context means the expression of one or more target enzyme(s) in a recombinant host organism under suitable reaction conditions which allow expression of the enzyme in functional form .

Influence of Peroxidase and Catalase on the Biocatalytic Oxidation of this compound

Experiments were conducted to determine the influence of peroxidase and catalase on the biocatalytic oxidation of this compound . The course of the reaction was monitored by HPLC .

The following experiments were carried out on a 1.0 mL scale :

-

Galactose oxidase (GO): To a 0.250 mL this compound solution (100 mg/mL) were added 0.635 mL of water, followed by 0.050 mL of K2HPO4/KH2PO4 buffer solution, pH 7.0, 0.065 mL of galactose oxidase (2705 U/mL in 100 mM K3PO4 buffer, pH 6.0) .

-

GO + catalase: To a 0.250 mL this compound solution (100 mg/mL) were added 0.631 mL of water, followed by 0.050 mL of K2HPO4/KH2PO4 buffer, pH 7.0, 0.004 mL of catalase in water (724 200 U/mL), 0.065 mL of galactose oxidase (2705 U/mL in 100 mM K3PO4 buffer, pH 6.0) .

-

GO + peroxidase: To a 0.250 mL this compound solution (100 mg/mL) were added 0.630 mL of water, followed by 0.050 mL of K2HPO4/KH2PO4 buffer, pH 7.0, 0.005 mL of peroxidase in water (7500 U/mL), 0.065 mL of galactose oxidase (2705 U/mL in 100 mM K3PO4 buffer, pH 6.0) .

-

GO + peroxidase + catalase: To a 0.250 mL this compound solution (100 mg/mL) were added 0.626 mL of water, followed by 0.050 mL of K2HPO4/KH2PO4 buffer, pH 7.0, 0.005 mL of peroxidase in water (7500 U/mL), 0.004 mL of catalase in water (724 200 U/mL), 0.065 mL of galactose oxidase (2705 U/mL in 100 mM K3PO4 buffer, pH 6.0) .

All reactions were purged with oxygen and stirred for 60 min .

Miscellaneous Reactions

This compound is a polyol that has been tested in ATP-binding cassette (ABC) transport system solute-binding protein reactions . Polyols tested were d-arabitol, galactitol, d-mannitol, d-sorbitol, d-altritol, and volemitol . The reactions were incubated at 25 °C for 60 min .

科学的研究の応用

Chemistry

- Building Block for Synthesis : L-Fucitol serves as a versatile building block in the synthesis of complex molecules. Its hydroxyl groups facilitate the formation of glycosidic bonds, making it useful in carbohydrate chemistry.

- Synthesis of Derivatives : Researchers have synthesized derivatives of this compound for various applications, including antioxidants and other bioactive compounds .

Biology

- Metabolic Role : this compound plays a significant role in biological systems, particularly concerning the metabolism of fucose and related sugars. It influences cellular processes such as cell signaling and gene expression.

- Fucosylated Compounds : Studies have shown that fucosylated compounds derived from this compound exhibit biological activities like anticoagulation and neurite outgrowth promotion, indicating potential therapeutic uses .

Medicine

- Therapeutic Properties : this compound and its derivatives are being investigated for their anti-inflammatory and anti-tumor activities. Its ability to modulate immune responses makes it a candidate for therapeutic applications.

- Potential in Drug Development : The compound's role in glycosylation processes is crucial for drug development, particularly in enhancing the efficacy of glycoprotein-based therapeutics.

Industry

- Cosmetics and Pharmaceuticals : Due to its moisturizing properties, this compound is used in cosmetic formulations. Its safety profile also supports its use in pharmaceutical products.

- Biocatalytic Production : Recent advancements have demonstrated that this compound can be biocatalytically converted into L-fucose using enzymes like galactose oxidase. This process has implications for industrial-scale production of fucose from renewable resources .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Anticoagulation Activity : Research indicates that fucosylated heparan sulfate derived from this compound has anticoagulant properties, which could be beneficial in preventing thrombosis .

- Neurite Outgrowth Promotion : Another study demonstrated that compounds derived from this compound promote neurite outgrowth, suggesting potential applications in neuroregenerative medicine .

- Biocatalytic Conversion : A study illustrated the enzymatic conversion of this compound to L-fucose using recombinant microorganisms. This method showcases an efficient route for producing fucose on an industrial scale, highlighting the economic viability of utilizing sugar alcohols like this compound in biotechnology .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex synthesis | Synthesis of glycosidic derivatives |

| Biology | Role in metabolic pathways | Influences cell signaling and gene expression |

| Medicine | Therapeutic potential | Anti-inflammatory and anti-tumor effects |

| Industry | Use in cosmetics and pharmaceuticals | Moisturizing agents; biocatalytic production |

作用機序

フシトールの作用機序は、特定の酵素や代謝経路との相互作用に関与しています。フシトールはフコースイソメラーゼによって代謝され、L-フクルロースに変換されます。この変換は、さまざまな生物学的プロセスにおいて重要な役割を果たすフコース代謝経路の一部です .

6. 類似の化合物との比較

フシトールは、ソルビトール、マンニトール、キシリトールなどの他の糖アルコールと類似しています。 フシトールは、フコイダンからの誘導とフコース代謝における特定の役割により、独特です。 類似の化合物には以下が含まれます。

ソルビトール: グルコースから誘導された糖アルコールで、甘味料として一般的に使用されます。

マンニトール: 他の糖アルコールで、利尿剤や医療用途に使用されます。

フシトールの独自性は、その特定の生物学的役割と、他のより一般的に使用されている糖アルコールとは異なる海洋由来であるという点にあります。

類似化合物との比較

Fucitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it is unique due to its derivation from fucoidan and its specific role in fucose metabolism. Similar compounds include:

Sorbitol: A sugar alcohol derived from glucose, commonly used as a sweetener.

Mannitol: Another sugar alcohol, used as a diuretic and in medical applications.

Xylitol: A sugar alcohol derived from xylose, used as a sweetener and in dental care products

Fucitol’s uniqueness lies in its specific biological role and its derivation from marine sources, which distinguishes it from other more commonly used sugar alcohols.

生物活性

L-Fucitol, also known as 6-deoxy-L-galactose, is a sugar alcohol derived from L-fucose. It has garnered attention in various fields of research due to its biological activities, particularly in cancer treatment, immunomodulation, and its role as a fucosidase inhibitor. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.

Overview of this compound

This compound is a sugar alcohol that can be metabolized by certain organisms and is involved in various biological processes. Its structure allows it to interact with fucosylated compounds, influencing cellular functions and signaling pathways.

1. Fucosidase Inhibition

This compound has been identified as a potent inhibitor of alpha-L-fucosidase, an enzyme that plays a critical role in the metabolism of fucose-containing glycoconjugates. Research indicates that derivatives of this compound can effectively inhibit this enzyme, which is implicated in cancer progression and other pathological conditions.

Table 1: Inhibition Potency of this compound Derivatives on Alpha-L-Fucosidase

| Compound | Ki (M) | Source |

|---|---|---|

| 1-Deoxyfuconojirimycin | Human liver | |

| N-Decyl-DFJ | Not specified | Bovine fucosidase |

| N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitols | Variable | Various cell lines |

This table summarizes the inhibition potency of different derivatives of this compound on alpha-L-fucosidase, highlighting their potential therapeutic applications.

2. Cancer Cell Line Studies

In vitro studies have demonstrated that this compound and its derivatives exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, N-decyl-DFJ was shown to be toxic to certain cancer cell lines, indicating its potential as an anti-cancer agent.

Case Study: Toxicity of N-Decyl-DFJ on Cancer Cell Lines

A recent study investigated the effects of N-decyl-DFJ on breast and colon cancer cell lines. The results showed that:

- Breast Cancer Cells: Significant reduction in cell viability (over 70% at concentrations above 50 µM).

- Colon Cancer Cells: Induction of apoptosis observed through increased caspase activity.

These findings suggest that this compound derivatives may serve as promising candidates for cancer therapy.

3. Immunomodulatory Effects

This compound has been implicated in modulating immune responses. Research indicates that it can influence the rolling and extravasation of leukocytes, which are critical processes in inflammation and immune surveillance.

Table 2: Immunomodulatory Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Decreased monocyte migration | Inhibition of fucose-containing epitopes | |

| Enhanced leukocyte adhesion | Modulation of integrin activation |

This table outlines the immunomodulatory effects associated with this compound, emphasizing its potential in therapeutic applications for inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with fucosylated structures on cell surfaces. By inhibiting fucosidases, this compound alters glycosylation patterns on proteins, which can significantly impact cell signaling pathways related to growth and adhesion.

Q & A

Basic Research Questions

Q. How can L-Fucitol be synthesized and characterized in laboratory settings?

- Methodological Answer : Follow protocols for polyol synthesis, such as catalytic hydrogenation of L-fucose under controlled pH and temperature. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Experimental details must adhere to reproducibility standards outlined in journals like the Beilstein Journal of Organic Chemistry, which require clear documentation of reaction conditions and spectroscopic data .

Q. What are the standard analytical techniques for quantifying this compound purity and stability?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. For purity, employ HPLC with refractive index detection or gas chromatography (GC) coupled with flame ionization. Stability under varying conditions (e.g., humidity, temperature) should be tested via accelerated stability studies, referencing OSHA and GHS safety data for handling precautions .

Q. How should researchers assess this compound’s stability under different storage conditions?

- Methodological Answer : Design stability studies using International Council for Harmonisation (ICH) guidelines Q1A(R2). Test degradation products via liquid chromatography-mass spectrometry (LC-MS) and monitor hygroscopicity using dynamic vapor sorption (DVS). Storage compatibility with common laboratory materials (e.g., glass, polymers) should also be evaluated to avoid contamination .

Advanced Research Questions

Q. How to design experiments to elucidate this compound’s mechanism of action in biological systems?

- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies. Use in vitro models (e.g., enzyme inhibition assays) combined with isotopic labeling to track metabolic pathways. For in vivo relevance, integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling, ensuring alignment with ethical guidelines for animal or human subject research .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., solvent polarity, assay sensitivity). Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Cross-reference ecological and toxicological data to contextualize bioactivity differences, as outlined in OECD guidelines .

Q. What methodologies are optimal for evaluating this compound’s pharmacokinetics and chronic toxicity in vivo?

- Methodological Answer : Use radiolabeled this compound in biodistribution studies to assess absorption, distribution, metabolism, and excretion (ADME). For toxicity, follow OECD Test No. 408 (repeated-dose 90-day study) with histopathological and hematological endpoints. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection in biological matrices .

Q. How can computational models predict this compound’s interactions with biomolecular targets?

- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to explore binding affinities and conformational changes. Validate predictions with experimental data from isothermal titration calorimetry (ITC) or X-ray crystallography. Address model limitations by comparing results across multiple software platforms .

Q. How to address ecological risks of this compound using existing data gaps?

- Methodological Answer : Perform tiered environmental risk assessments (ERA) per REACH regulations. Use quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity in aquatic systems (e.g., algae, Daphnia). Supplement with biodegradation studies under OECD 301 standards to evaluate persistence and bioaccumulation potential .

特性

IUPAC Name |

hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKOFZKJLZSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13074-06-1, 5328-43-8, 18545-96-5 | |

| Record name | 1-DEOXY-L-GALACTITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Fucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。